molecular formula C11H13N3O2 B1489254 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 1368258-01-8

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1489254
CAS No.: 1368258-01-8
M. Wt: 219.24 g/mol
InChI Key: IBHUZMNIZCMZTM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry for the development of novel multi-target therapeutic agents. Its core structure is based on the imidazo[1,2-b]pyrazole scaffold, which has been identified as a promising pharmacophore for targeting key signaling pathways involved in cancer and inflammation . Research indicates that derivatives bearing this scaffold can act as multikinase inhibitors, demonstrating a unique ability to interfere with the phosphorylation of proteins such as p38 MAPK, ERK1/2, and AKT, which are critical in cell proliferation, survival, and stress response . The presence of the carboxylic acid functional group at the 7-position provides a critical synthetic handle for further derivatization, enabling the construction of amide and ester analogs to explore structure-activity relationships and optimize potency. This compound is particularly valuable for researchers designing and synthesizing new agents with potential anti-angiogenic activity, as related imidazo-pyrazole compounds have been shown to inhibit pathways in VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVEC) . Furthermore, its utility extends to pharmacological models of human platelet aggregation and reactive oxygen species (ROS) production, positioning it as a key intermediate for developing compounds that target inflammation-driven cancers and thrombotic events . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11(16)9-7-12-14-6-5-13(10(9)14)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHUZMNIZCMZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Core Formation

The imidazo[1,2-b]pyrazole core is formed by cyclization reactions involving suitable precursors such as 1,2-diaminopyrazoles or related intermediates. The cyclization is typically promoted under controlled temperature conditions (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which facilitate nucleophilic substitution and ring closure.

Introduction of the Cyclopentyl Group

The cyclopentyl substituent at the 1-position can be introduced via:

  • Alkylation reactions using cyclopentyl halides under basic conditions.
  • Cross-coupling reactions such as Suzuki-Miyaura coupling employing cyclopentylboronic acid derivatives and halogenated imidazo[1,2-b]pyrazole intermediates.

These methods require careful optimization of catalysts (e.g., palladium-based catalysts) and reaction conditions to achieve high regioselectivity and yield.

Installation of the Carboxylic Acid Group

The carboxylic acid group at the 7-position is typically introduced by:

  • Regioselective metalation of the heterocyclic ring using TMP-based bases followed by quenching with electrophilic carbon dioxide sources (e.g., dry ice or CO2 gas).
  • Alternatively, oxidation of methyl or aldehyde precursors at the 7-position to carboxylic acid functionality using oxidizing agents such as potassium permanganate or chromium trioxide.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclization Precursors, DMF or THF, 80–120°C Promotes imidazo[1,2-b]pyrazole ring closure
Bromine-magnesium exchange Br-substituted precursor, Mg reagent, TMP base Enables regioselective metalation
Alkylation/Cross-coupling Cyclopentyl halide or boronic acid, Pd catalyst Introduces cyclopentyl substituent
Carboxylation CO2 gas or dry ice, low temperature Forms carboxylic acid group
Oxidation (alternative) KMnO4, CrO3, or other oxidants Converts methyl/aldehyde to acid

Purification and Characterization

Post-synthesis, purification is typically achieved by recrystallization or chromatographic techniques (e.g., column chromatography) to obtain the compound with purity exceeding 95%. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
  • High-Resolution Mass Spectrometry (HRMS)
  • X-ray crystallography for absolute configuration and structure confirmation

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Cyclization Ring closure of precursors in polar solvents at elevated temperatures Efficient core formation Requires precise temperature control
Bromine-magnesium exchange Regioselective metalation using TMP-bases High regioselectivity Sensitive to moisture and air
Alkylation/Cross-coupling Introduction of cyclopentyl group via Pd-catalyzed coupling or alkylation Versatile substitution Catalyst cost and optimization
Carboxylation Quenching organometallic intermediates with CO2 or oxidation of precursors Direct acid installation Control of regioselectivity
Catalyst-free CDC (potential) AcOH and O2-promoted cross-dehydrogenative coupling (green chemistry approach) Environmentally friendly Applicability to this compound not yet established

Chemical Reactions Analysis

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The cyclopentyl group and carboxylic acid functionality contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and its analogs:

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Biological Targets References
This compound Cyclopentyl (1), COOH (7) Calculated: ~235.3 Not reported Hypothesized: Kinases, PDEs Extrapolated
2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (8a) 4-Fluorophenyl (2), COOH (7) 235.23 187–190 Cancer, inflammation pathways
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Cyclopropylmethyl (1), CH3 (6) 221.25 (C10H13N3O2) Not reported Research intermediate
1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Ethyl (1), CH3 (6) 193.20 Not reported Synthetic intermediate
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Methyl (1) 165.15 Not reported Small-molecule scaffold

Structural and Electronic Effects

  • Cyclopentyl vs. Aryl Substituents: The cyclopentyl group in the target compound introduces greater conformational rigidity compared to the 4-fluorophenyl group in 8a .
  • Carboxylic Acid Position : All analogs retain the carboxylic acid at the 7-position, critical for hydrogen bonding with target proteins. For example, 8a showed moderate yields (53%) and NMR-confirmed regioselectivity, suggesting synthetic feasibility for the cyclopentyl variant .

Biological Activity

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has gained significant attention in pharmaceutical research due to its diverse biological activities. This compound belongs to the imidazo[1,2-b]pyrazole class, known for its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N4O2C_{10}H_{12}N_4O_2. Its unique structure allows for various interactions with biological targets, enhancing its solubility and bioavailability compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation: It may bind to receptors that play crucial roles in cell signaling and proliferation.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity: Demonstrated effectiveness against a range of bacterial strains.
  • Anticancer Activity: Induces apoptosis in cancer cell lines such as HL-60 cells through caspase-dependent pathways.
  • Anti-inflammatory Effects: Exhibits potential in reducing inflammation by inhibiting specific cytokines and mediators.

Anticancer Activity

A study focused on the compound's effects on HL-60 cells revealed that treatment with this compound resulted in:

  • Increased phosphorylation of ERK as an early survival response.
  • Elevated expression of differentiation markers (e.g., CD11b) indicating granulocytic differentiation.
  • Induction of apoptosis characterized by mitochondrial depolarization and activation of caspase-3 .

Anti-inflammatory Activity

In a separate investigation, the compound showed significant anti-inflammatory effects in vitro. It was tested against COX enzymes (COX-1 and COX-2), revealing:

  • IC50 values indicating strong inhibitory activity against COX-2, suggesting potential use as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidMethyl group at position 6Moderate anti-inflammatory activity
3-(Cyclopropylmethyl)-5-methylimidazo[1,2-b]pyrazoleCyclopropylmethyl substitutionLimited anticancer activity
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazoleCyclopentyl substitution with methyl groupEnhanced solubility; potential for drug development

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of cyclopentylamine with substituted pyrazole precursors. For example, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate analogs are synthesized via cyclization reactions under reflux conditions, followed by hydrolysis to yield the carboxylic acid derivative . Key steps include:

  • Cyclocondensation : Use of acetic acid or ethanol as solvents at 80–100°C.
  • Functionalization : Introduction of the cyclopentyl group via nucleophilic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • X-ray crystallography : Essential for unambiguous confirmation of the imidazo[1,2-b]pyrazole core and substituent orientation. For example, bond angles and torsion angles are validated against single-crystal datasets (e.g., C–C bond length: 1.36–1.42 Å) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., cyclopentyl protons at δ 1.5–2.0 ppm) and carboxylic acid resonance (δ ~170 ppm) .
  • IR spectroscopy : Confirms carboxylic acid functionality (C=O stretch: ~1680–1720 cm1^{-1}) .

Basic: How are in vitro biological activities of this compound evaluated?

Answer:
Standard assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorescence-based substrates .
  • Cell viability : MTT or SRB assays in cancer cell lines (e.g., IC50_{50} values in µM range) .
  • Anti-inflammatory activity : COX-2 inhibition measured via ELISA .

Advanced: What strategies optimize the synthesis of salts or esters to enhance bioavailability?

Answer:

  • Salt formation : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., piperazine) to improve solubility. For example, sodium salts of related triazolothiadiazine-carboxylic acids show 3–5× higher aqueous solubility .
  • Ester prodrugs : Ethyl or tert-butyl esters are synthesized via Steglich esterification (DCC/DMAP), which hydrolyze in vivo to the active acid .

Advanced: How do substituents on the imidazo[1,2-b]pyrazole core influence biological activity?

Answer:

  • Electron-withdrawing groups (e.g., Cl, CF3_3) at position 6 enhance kinase inhibition (e.g., 2–10× lower IC50_{50} compared to methyl groups) .
  • Cyclopentyl vs. phenyl substituents : Cyclopentyl improves metabolic stability (t1/2_{1/2}: 4.2 h vs. 1.8 h in liver microsomes) due to reduced CYP450 interactions .

Advanced: What computational methods predict binding modes and pharmacokinetics?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to correlate with reactivity .
  • ADMET prediction : SwissADME or pkCSM tools estimate solubility (LogS), permeability (Caco-2), and toxicity (hERG inhibition) .

Advanced: How are HPLC and LC-MS optimized for purity analysis?

Answer:

  • HPLC conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min), UV detection at 254 nm .
  • LC-MS : ESI+ mode for molecular ion detection ([M+H]+^+), with fragmentation patterns confirming structural integrity .

Advanced: How to address contradictions in biological data across studies?

Answer:

  • Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase assays) .
  • Structural validation : Reconfirm compound identity via X-ray or 1H^1H NMR if divergent activities are observed .
  • Dose-response curves : Use 8–12 concentration points to improve IC50_{50} accuracy .

Advanced: Why is single-crystal X-ray diffraction pivotal for structural studies?

Answer:
X-ray diffraction resolves:

  • Tautomerism : Confirms the dominant tautomeric form (e.g., 1H-imidazo vs. 3H-imidazo) via hydrogen bonding networks .
  • Crystal packing : Identifies π-π stacking or hydrophobic interactions influencing solubility .

Advanced: What in vivo models assess pharmacokinetics and efficacy?

Answer:

  • Rodent models : Oral bioavailability (%F) and half-life (t1/2_{1/2}) are measured in Sprague-Dawley rats (dose: 10 mg/kg) .
  • Xenograft models : Antitumor efficacy in HCT-116 colon cancer xenografts (tumor volume reduction ≥50% at 25 mg/kg/day) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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